4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride
CAS No.: 1221724-29-3
Cat. No.: VC16489973
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221724-29-3 |
|---|---|
| Molecular Formula | C9H13ClN2O2S |
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | 4-amino-N-cyclopropylbenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H |
| Standard InChI Key | BMWIMHHVJZRRKL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a benzene ring substituted with a sulfonamide group (-SONH) at the 1-position and an amino group (-NH) at the 4-position. The cyclopropyl moiety is bonded to the sulfonamide nitrogen, introducing steric strain that may influence binding interactions . Key structural features include:
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Sulfonamide group: Imparts polarity and hydrogen-bonding capacity.
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Cyclopropyl ring: Enhances metabolic stability by resisting oxidative degradation.
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Hydrochloride salt: Improves solubility in polar solvents.
The 3D conformation reveals a planar benzene ring with the sulfonamide group oriented perpendicularly, optimizing interactions with biological targets .
Physicochemical Characteristics
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Solubility: >50 mg/mL in water (due to hydrochloride salt) .
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pKa: The amino group has a pKa of ~2.5, while the sulfonamide proton exhibits a pKa of ~10.2 .
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Thermal stability: Decomposes at 215°C without melting.
Biological Activity and Mechanisms
| Compound | hCA IX Inhibition (K, nM) | IC (MDA-MB-468, µM) |
|---|---|---|
| Analog 12i | 38.8 | 1.48 ± 0.08 |
| Analog 12d | 134.8 | 3.99 ± 0.21 |
Mechanistically, the sulfonamide group binds to the zinc ion in hCA IX’s active site, while the cyclopropyl ring enhances membrane permeability .
Antibacterial Activity
The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis:
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MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Resistance profile: Less prone to sulfonamide-resistance mutations due to the cyclopropyl group .
Pharmaceutical Applications
Drug Development
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Oncology: As a hCA IX inhibitor, it targets hypoxic tumors while sparing normal tissues .
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Antibacterials: Potency against Gram-positive and Gram-negative pathogens supports its use in combination therapies.
Formulation Strategies
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Liposomal encapsulation: Improves tumor targeting (entrapment efficiency >85%).
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Prodrug derivatives: Acetylated amino groups enhance oral bioavailability.
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| Sulfanilamide | CHNOS | Lacks cyclopropyl group; lower logP |
| Celecoxib | CHNOS | Cyclooxygenase-2 inhibitor |
The cyclopropyl group in 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride confers superior metabolic stability compared to linear analogues .
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